N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring, a morpholine moiety, and an oxadiazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Introduction of the morpholine moiety: This step involves the reaction of the oxadiazole intermediate with 2-chloroethylmorpholine under basic conditions.
Attachment of the phenyl ring: The final step involves the coupling of the chloro-fluoro-substituted phenyl ring with the oxadiazole-morpholine intermediate using suitable coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-({5-[2-(piperidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a piperidine ring instead of morpholine.
N-(3-chloro-4-fluorophenyl)-2-({5-[2-(pyrrolidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
The uniqueness of N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O3S/c17-12-9-11(1-2-13(12)18)19-14(23)10-26-16-21-20-15(25-16)3-4-22-5-7-24-8-6-22/h1-2,9H,3-8,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBXGNFUWZTGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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